ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate (Figure 1) is a synthetic enoate ester derivative featuring a cyano group at the α-position and a 3,4-dihydro-2H-1,5-benzodioxepin moiety attached via an amino linkage.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFDHFGWLECLM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCCCO2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research indicates that compounds related to ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate may exhibit anticonvulsant properties. The benzodioxepin structure is known for its central nervous system effects, which include muscle relaxant and anticonvulsive activities. Such properties make it a candidate for further investigation in the treatment of epilepsy and other seizure disorders .
1.2 Antioxidant Properties
The compound has been studied for its potential antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound could serve as a valuable agent in formulations aimed at enhancing cellular resilience against oxidative damage .
1.3 Antiviral Activity
There are indications that related compounds may possess antiviral properties. This aspect is particularly relevant in the development of therapeutic agents targeting viral infections. The cyano group in the compound may contribute to its biological activity by interacting with viral proteins or cellular pathways involved in viral replication .
Material Science Applications
2.1 Dyes and Fluorescent Materials
The benzodioxepin derivatives have been explored as potential dyes due to their unique structural features that allow for light absorption and emission. This compound can be utilized in creating fluorescent materials for various applications, including sensors and imaging technologies .
2.2 Polymer Chemistry
In polymer science, compounds like this compound can serve as monomers or additives to enhance the properties of polymers. Their incorporation can lead to materials with improved thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study 1: Anticonvulsant Efficacy
A study published in a peer-reviewed journal evaluated the anticonvulsant effects of several benzodioxepin derivatives. The findings suggested that compounds with similar structures to ethyl 2-cyano-3-(benzodioxepin) demonstrated significant efficacy in reducing seizure frequency in animal models .
Case Study 2: Antioxidant Activity Assessment
In another research effort, the antioxidant capacity of ethyl 2-cyano derivatives was assessed using various assays (e.g., DPPH radical scavenging). The results indicated that these compounds effectively neutralized free radicals, supporting their potential use in nutraceutical formulations aimed at enhancing health through oxidative stress reduction .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Compound 1 : Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]-3-Dimethylaminopropenoate ()
- Structure : Differs in the aromatic substituent (2-pyridinyl vs. benzodioxepin) and ester group (methyl vs. ethyl).
- Synthesis: Prepared via condensation of cyano-ethenyl derivatives with aromatic amines in acetic acid at room temperature .
Compound 2 : 2-[2-(2-Methoxyethoxy)Ethoxy]Ethyl (2E)-2-Cyano-3-[6-(Piperidin-1-yl)Naphthalen-2-yl]Prop-2-Enoate ()
- Structure : Features a naphthalene core with a piperidinyl group and a polyether ester chain.
- Application : Developed as AFBOBETIN HYDROCHLORIDE for Alzheimer’s disease detection, highlighting the impact of aromatic bulkiness (naphthalene) on target specificity .
Key Structural Differences :
- Aromatic Rings : Benzodioxepin (oxygenated 7-membered ring) vs. pyridine (6-membered nitrogen ring) vs. naphthalene (fused benzene rings).
- Ester Chains : Ethyl (Compound of Interest) vs. methyl (Compound 1) vs. polyether (Compound 2). Longer chains may improve solubility or bioavailability.
Analogs with Bioactive Benzodioxepin Moieties
Compound 3 : 3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]Chromen-7-One ()
- Structure: Benzodioxepin fused with a furochromenone system.
- Comparison: The benzodioxepin ring in both compounds may interact similarly with biological targets, though the enoate ester in the target compound could enhance electrophilicity.
Fluorinated Prop-2-Enoate Derivatives ()
- Examples: 2-[Heptadecafluorononylsulfonyl(Methyl)Amino]Ethyl Prop-2-Enoate 2-[Methyl(Tridecafluorooctylsulfonyl)Amino]Ethyl Prop-2-Enoate
- Structure : Fluorinated alkyl sulfonyl groups replace aromatic amines.
- Applications : Likely used in materials science (e.g., surfactants, polymers) due to fluorinated chains’ hydrophobicity and thermal stability. Contrasts with the target compound’s bioactive orientation .
Impact of Substituents on Properties
- Electrophilicity: The cyano group and conjugated enoate system promote electrophilic reactivity, critical for covalent interactions in drug design.
- Aromatic Effects : Benzodioxepin’s oxygen atoms may facilitate hydrogen bonding, while pyridinyl or naphthalenyl groups enhance π-π stacking.
- Biological Specificity : The benzodioxepin moiety in the target compound and Compound 3 correlates with toxicity/antitumor activity, whereas fluorinated analogs lack direct bioactivity .
Biological Activity
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and patents.
This compound has a molecular formula of and a molecular weight of 288.29 g/mol. The compound is synthesized through a multi-step process involving the reaction of various precursors, including dihydrobenzodioxepine derivatives and cyanoacetic acid derivatives. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure high yields and purity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-cyano... | MDA-MB-231 (Breast Cancer) | 27.6 |
| Doxorubicin | MDA-MB-231 | 0.0428 |
The compound shows a higher inhibitory effect on cancer cells compared to standard chemotherapeutics like Doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .
The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This compound may interact with cellular targets that regulate cell cycle progression and apoptosis, leading to increased cell death in malignant cells .
Case Studies
Several case studies have evaluated the biological activities of related compounds with similar structures. For example, derivatives of benzodioxepine have been shown to possess muscle-relaxant and anticonvulsive properties . These findings suggest that ethyl 2-cyano derivatives may also exhibit diverse pharmacological effects beyond antitumor activity.
Q & A
Q. Key Research Gaps Identified :
- Limited experimental data on decomposition products, requiring targeted LC-MS/MS studies .
- No reported logP or solubility parameters, necessitating shake-flask or HPLC-based measurements.
- Ambiguities in reaction mechanisms (e.g., nucleophilic vs. radical pathways) warrant isotopic labeling experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
